molecular formula C23H24N2O6S B15111538 4-{2-[4-(azepan-1-ylsulfonyl)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione

4-{2-[4-(azepan-1-ylsulfonyl)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B15111538
M. Wt: 456.5 g/mol
InChI Key: BRITZKOLYLBWHV-UHFFFAOYSA-N
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Description

4-{2-[4-(azepan-1-ylsulfonyl)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound with a unique structure that combines a benzoxazepine core with an azepane sulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(azepan-1-ylsulfonyl)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative, under acidic or basic conditions.

    Introduction of the Azepane Sulfonyl Phenyl Group:

    Final Coupling and Cyclization: The final step involves coupling the benzoxazepine core with the azepane sulfonyl phenyl group, followed by cyclization to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(azepan-1-ylsulfonyl)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{2-[4-(azepan-1-ylsulfonyl)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{2-[4-(azepan-1-ylsulfonyl)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine: Another compound with an azepane sulfonyl phenyl group, but with a thiazole core instead of a benzoxazepine core.

    N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-methoxybenzamide: A related compound with a methoxybenzamide group.

Uniqueness

4-{2-[4-(azepan-1-ylsulfonyl)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to its benzoxazepine core, which imparts distinct chemical and biological properties compared to similar compounds with different cores. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H24N2O6S

Molecular Weight

456.5 g/mol

IUPAC Name

4-[2-[4-(azepan-1-ylsulfonyl)phenyl]-2-oxoethyl]-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C23H24N2O6S/c26-20(15-25-22(27)16-31-21-8-4-3-7-19(21)23(25)28)17-9-11-18(12-10-17)32(29,30)24-13-5-1-2-6-14-24/h3-4,7-12H,1-2,5-6,13-16H2

InChI Key

BRITZKOLYLBWHV-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)CN3C(=O)COC4=CC=CC=C4C3=O

Origin of Product

United States

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